molecular formula C10H11NO2 B3195827 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid CAS No. 933755-01-2

1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B3195827
CAS No.: 933755-01-2
M. Wt: 177.20
InChI Key: MDBPOQRERRCWEP-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

1-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate . Another method includes the Fischer indole synthesis, where hydrazine derivatives are reacted with ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation and hydrazine for Fischer indole synthesis. Major products formed from these reactions vary based on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes and exerting its biological effects . The specific pathways and targets depend on the context of its application, such as antiviral or anticancer activities.

Comparison with Similar Compounds

1-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.

Properties

IUPAC Name

1-methyl-2,3-dihydroindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-5,8H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBPOQRERRCWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
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1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
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1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
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1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
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1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
Reactant of Route 6
1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid

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